molecular formula C11H14N2O2 B13211614 4-Methyl-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

4-Methyl-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13211614
M. Wt: 206.24 g/mol
InChI Key: WTEVYHJJJIALPA-UHFFFAOYSA-N
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Description

4-Methyl-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with a methyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-Methyl-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Similar in structure but lacks the pyridinyl group.

    4-Methylpyrrolidine: Similar but lacks the carboxylic acid and pyridinyl group.

    Pyridin-2-ylpyrrolidine: Similar but lacks the methyl group.

Uniqueness

4-Methyl-1-(pyridin-2-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the pyridinyl and methyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile scaffold in drug discovery and other applications .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

4-methyl-1-pyridin-2-ylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c1-8-6-13(7-9(8)11(14)15)10-4-2-3-5-12-10/h2-5,8-9H,6-7H2,1H3,(H,14,15)

InChI Key

WTEVYHJJJIALPA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1C(=O)O)C2=CC=CC=N2

Origin of Product

United States

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